2-Methyl-4-nitroso-5-(propan-2-yl)phenol
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Overview
Description
5-Isopropyl-2-methyl-4-nitroso-phenol, also known as nitrosothymol, is a chemical compound with the molecular formula C10H13NO2. It is a derivative of thymol, a natural monoterpenoid phenol found in thyme oil. This compound is characterized by the presence of a nitroso group (-NO) attached to the aromatic ring, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopropyl-2-methyl-4-nitroso-phenol can be synthesized through various synthetic routes. One common method involves the nitration of thymol, followed by reduction and nitrosation. The nitration step introduces a nitro group (-NO2) into the aromatic ring, which is then reduced to an amino group (-NH2). Finally, the amino group is converted to a nitroso group (-NO) through nitrosation .
Industrial Production Methods
Industrial production of 5-Isopropyl-2-methyl-4-nitroso-phenol typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methyl-4-nitroso-phenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and alkylation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Major Products Formed
Oxidation: 5-Isopropyl-2-methyl-4-nitro-phenol.
Reduction: 5-Isopropyl-2-methyl-4-amino-phenol.
Substitution: Various halogenated or alkylated derivatives depending on the substituents used
Scientific Research Applications
5-Isopropyl-2-methyl-4-nitroso-phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methyl-4-nitroso-phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The nitroso group can interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Thymol: 2-Isopropyl-5-methylphenol, a natural monoterpenoid phenol with antimicrobial and antioxidant properties.
Carvacrol: 2-Methyl-5-(1-methylethyl)phenol, another monoterpenoid phenol with similar biological activities.
Eugenol: 4-Allyl-2-methoxyphenol, a phenolic compound with antimicrobial and analgesic properties .
Uniqueness
5-Isopropyl-2-methyl-4-nitroso-phenol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62094-90-0 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-4-nitroso-5-propan-2-ylphenol |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-5-10(12)7(3)4-9(8)11-13/h4-6,12H,1-3H3 |
InChI Key |
MLOSYSBSANNXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)N=O |
Origin of Product |
United States |
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